molecular formula C24H22FN3O4 B2786145 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1380759-79-4

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2786145
CAS No.: 1380759-79-4
M. Wt: 435.455
InChI Key: NVWGBLVAXRMALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a dihydropyridazinone core substituted with a 4-fluorophenyl group and a piperidine-linked benzodioxole moiety.

Properties

IUPAC Name

2-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c25-19-4-1-17(2-5-19)20-6-8-23(29)28(26-20)14-16-9-11-27(12-10-16)24(30)18-3-7-21-22(13-18)32-15-31-21/h1-8,13,16H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWGBLVAXRMALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis Using Crystallographic Tools

  • SHELX Suite: The SHELX system () is widely used for small-molecule refinement, including heterocycles like dihydropyridazinones. For example, derivatives with fluorophenyl or piperidine motifs often require high-resolution data for accurate bond-length and angle determination, a strength of SHELXL .
  • ORTEP-III: Programs like ORTEP () enable visualization of puckered rings, critical for understanding conformational flexibility in dihydropyridazinones. The target compound’s piperidine ring likely adopts a chair or twist-boat conformation, comparable to other N-substituted piperidines analyzed via ORTEP .
  • Ring Puckering Coordinates: The Cremer-Pople parameters () define non-planar ring geometries. For instance, the dihydropyridazinone core may exhibit puckering (amplitude q and phase angle φ), influencing its interaction with biological targets. Similar analyses have been applied to cyclopentane and pyranose derivatives .

Key Challenges in Comparative Analysis

Methodological Gaps : While SHELX and ORTEP are standard for structural analysis, computational modeling (e.g., DFT, molecular docking) would be required to predict binding modes or metabolic pathways.

Research Implications

The compound’s benzodioxole group may confer resistance to oxidative metabolism, as seen in analogues like piperine or paroxetine. Future work should prioritize:

  • Single-crystal X-ray diffraction (using SHELX ) to resolve conformational details.
  • Comparative SAR studies with fluorinated dihydropyridazinones to optimize selectivity.

Q & A

Q. How do researchers design in vitro assays to assess target selectivity?

  • Methodology :
  • Panel screening : Test against related enzymes/receptors (e.g., FAAH vs. COX-2) at 1–10 µM concentrations .
  • Kinetic assays : Measure kcatk_{cat}/KmK_m ratios using fluorogenic substrates to differentiate binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.